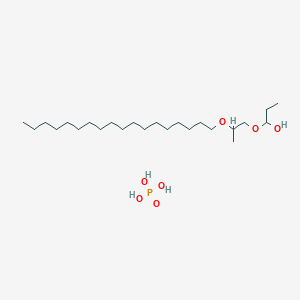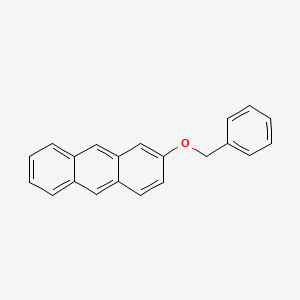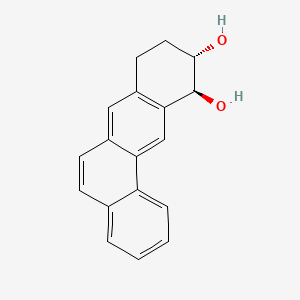![molecular formula C12H18O6 B14347170 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate CAS No. 91766-36-8](/img/structure/B14347170.png)
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate is an organic compound with a complex structure that includes multiple acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate typically involves esterification reactions. One common method is the reaction of 4-hydroxy-3-(hydroxymethyl)-2-methylidenebutyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding alcohols and acetic acid.
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Alcohols and acetic acid.
Oxidation: Ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate involves its interaction with specific molecular targets. The acetate groups can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Acetyloxy)-3-methoxyphenyl acetate
- 2-(Acetyloxy)-4-[bis(acetyloxy)methyl]phenyl acetate
- (Acetyloxy)(2-bromophenyl)methyl acetate
Uniqueness
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate is unique due to its multiple acetate groups and the presence of a methylidene group. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
91766-36-8 |
|---|---|
Molekularformel |
C12H18O6 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
2,3-bis(acetyloxymethyl)but-3-enyl acetate |
InChI |
InChI=1S/C12H18O6/c1-8(5-16-9(2)13)12(6-17-10(3)14)7-18-11(4)15/h12H,1,5-7H2,2-4H3 |
InChI-Schlüssel |
YLPGWCLERZZSCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(COC(=O)C)C(=C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)


![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)



![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)



